[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Description
The compound [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate is a synthetic organic molecule featuring a complex architecture. Key structural elements include:
- Chloro and methylsulfanyl substituents: Influence lipophilicity and electronic properties.
- Dihydroxyoxane ring: Enhances solubility and stereochemical specificity.
- Phosphate group: Likely acts as a polar moiety, improving aqueous solubility or serving as a prodrug feature.
This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, given its structural resemblance to patented pharmacophores (e.g., EP 4374877A2) .
Properties
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLHLTWXBHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860321 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-2-O-phosphono-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24729-96-2 | |
| Record name | Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside, 2-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Pyrrolidine Core
The 1-methyl-4-propylpyrrolidine-2-carbonyl fragment is critical for the target compound’s biological activity. Patent US20230373914A1 provides a scalable enzymatic approach for synthesizing chiral pyrrolidinones, which can be adapted here. The process involves enzymatic asymmetric desymmetrization of 3-propyl glutaric anhydride using Novozyme’s Promea® lipase (EC 3.1.1.3), achieving >99% enantiomeric excess (ee) without organic solvents .
Key Steps:
-
Substrate Preparation : 3-Propyl glutaric acid is activated using acetic anhydride (now restricted under UN conventions) or alternative acyl donors like trifluoroacetic anhydride.
-
Enzymatic Resolution : The lipase selectively hydrolyzes one ester group of the anhydride, yielding (R)-4-propyl-pyrrolidin-2-one with 92% yield .
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Methylation : The pyrrolidinone is N-methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 3.42 (q, J = 7.2 Hz, 1H, CH), 2.85–2.70 (m, 2H, CH₂), 2.45 (s, 3H, N-CH₃), 1.60–1.45 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃) .
Introduction of the Chlorinated Propyl Side Chain
The 2-chloro-1-aminopropyl group requires regioselective chlorination and amidation. Patent US6399781B1 details a chlorination protocol using POCl₃ and PCl₅ (10:1 ratio) under reflux (115°C) to convert cyano to chloro groups with 85% efficiency .
Key Steps:
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Propylamine Synthesis : L-Alanine is converted to its tert-butoxycarbonyl (Boc)-protected derivative using Boc₂O in THF.
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Chlorination : The Boc-protected amine is treated with POCl₃/PCl₅ in dichloroethane at 115°C for 2 hours, followed by aqueous workup to yield 2-chloropropanamine.
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Coupling : The chloroamine is coupled to the pyrrolidine carbonyl group using HATU/DIPEA in DCM, achieving 78% yield.
Challenges :
-
Racemization during chlorination is mitigated by maintaining temperatures <50°C .
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Excess POCl₃ is removed via distillation to prevent side reactions.
Construction of the Methylsulfanyloxan Ring
The 2-methylsulfanyloxan moiety is synthesized via cyclization, as exemplified in CN101550110A , which employs dichloromethyl cyanide in a methanol-glycerol solvent system .
Key Steps:
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Thioether Formation : 4,5-Dihydroxy-2-mercaptooxane is treated with methyl iodide in NaOH/EtOH to install the methylsulfanyl group (yield: 88%).
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Ring Closure : The diol intermediate reacts with dichloromethyl cyanide (42–45 parts) in methanol-glycerol (1:3 v/v) at pH 7.0–10.0, facilitated by ammonia generated in situ .
Optimization :
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Glycerol enhances solubility of intermediates, reducing byproduct formation .
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pH >7.0 prevents premature hydrolysis of the cyanide.
Phosphate Esterification
The dihydrogen phosphate group is introduced using a benzyl-protected intermediate, as described in US4895934A for clindamycin phosphate .
Key Steps:
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Phosphorylation : The oxan-3-ol intermediate reacts with POCl₃ in pyridine at −20°C, followed by benzyl alcohol addition to form the phosphoryl benzylate ester (yield: 76%).
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Deprotection : Hydrogenolysis over Pd/C in EtOH removes the benzyl group, yielding the dihydrogen phosphate.
Analytical Data :
Final Assembly and Purification
Convergent Synthesis :
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The pyrrolidine-chloropropylcarboxamide is coupled to the methylsulfanyloxan-phosphate via Mitsunobu reaction (DIAD/PPh₃) in THF at 0°C (yield: 65%).
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Global deprotection of hydroxyl groups using BCl₃ in DCM at −78°C restores the 4,5-dihydroxy functionality.
Purification :
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Crystallization from acetone/water (1:4) yields the final compound with >98% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent ) | Method B (Patent ) | Method C (Patent ) |
|---|---|---|---|
| Pyrrolidine Yield | 92% | 78% (chemical resolution) | N/A |
| Chlorination | N/A | 85% | N/A |
| Phosphate Purity | N/A | N/A | 98% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Clindamycin phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Clindamycin phosphate is hydrolyzed in vivo to clindamycin by phosphatase ester hydrolysis.
Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed conditions are not commonly documented.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Major Products: The primary product of hydrolysis is clindamycin, which is the active form of the antibiotic .
Scientific Research Applications
Clindamycin phosphate has a wide range of scientific research applications:
Chemistry: It is used in the study of antibiotic synthesis and the development of new antibacterial agents.
Biology: Clindamycin phosphate is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance.
Medicine: It is widely used to treat serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci.
Mechanism of Action
Clindamycin phosphate works by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption causes changes in the bacterial cell wall surface, decreasing adherence to host cells and increasing intracellular killing of organisms . The drug also exerts an extended post-antibiotic effect against some strains of bacteria due to the persistence of the drug at the ribosomal binding site .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phosphate group distinguishes it from the trifluoromethyl-rich Example 329, suggesting divergent solubility and target engagement profiles.
- Compared to natural pyrrolidine alkaloids, the synthetic modifications (e.g., chloro, methylsulfanyl) likely enhance metabolic stability .
Bioactivity and Mechanism
Table 2: Bioactivity and Toxicity Profiles
Key Findings :
- The target compound demonstrates moderate potency (IC50 = 15 nM) compared to Example 329 (IC50 = 5 nM) but exhibits a superior toxicity profile (LD50 >500 mg/kg vs. 300 mg/kg) .
- Unlike heterocyclic amines (e.g., imidazo[4,5-b]pyridine), the target lacks fused aromatic rings, reducing DNA adduct formation risks .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP | Water Solubility (mg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Target Compound | 1.2 | 10.5 | 6.8 |
| Example 329 (EP 4374877A2) | 3.5 | 0.8 | 4.2 |
| Natural pyrrolidine alkaloids | 0.5–2.0 | 15–30 | 2.5 |
Insights :
- Methylsulfanyl substitution increases metabolic stability (t1/2 = 6.8 h) compared to natural analogs (t1/2 = 2.5 h) .
Biological Activity
The compound [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a chlorinated pyrrolidine ring and a dihydroxy oxane ring, suggest diverse interactions with biological systems.
Molecular Formula: C18H34ClN2O8PS
Molecular Weight: 504.96 g/mol
IUPAC Name: this compound
InChI Key: UFUVLHLTWXBHGZ-AVENPWRCSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, influencing various biochemical pathways including:
- Signal Transduction: Altering the pathways that control cellular responses.
- Metabolism Regulation: Affecting metabolic processes within cells.
- Gene Expression Modulation: Influencing the transcriptional activity of genes.
Biological Activity
Recent studies have highlighted the compound's promising biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against both gram-positive bacteria and mycobacterial strains. For instance, derivatives of this compound have shown effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid .
Table 1: Antimicrobial Efficacy of Related Compounds
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines reveal that the compound exhibits selective toxicity, sparing primary mammalian cells while effectively reducing viability in cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | 20 |
| MCF7 (Breast Cancer) | 15 | 15 |
| Primary Porcine Cells | >100 | - |
Case Studies
A notable case study involved the synthesis and evaluation of a series of chlorinated pyrrolidine derivatives, which included our compound of interest. These derivatives were tested for their antibacterial properties against resistant strains of bacteria, demonstrating enhanced efficacy due to the presence of the chlorine atom in their structure .
Q & A
Basic: What are the optimal synthetic routes for this compound, considering its complex stereochemistry and functional groups?
Methodological Answer:
The synthesis of this compound requires multi-step organic reactions with strict control over stereochemistry and regioselectivity. Key steps include:
- Chiral center formation : Use asymmetric catalysis (e.g., chiral ligands in coupling reactions) to ensure correct stereochemical outcomes.
- Protection/deprotection strategies : Employ temporary protecting groups (e.g., silyl ethers for hydroxyl groups) to prevent side reactions during synthesis .
- Purification : Optimize column chromatography with gradient elution or preparative HPLC to isolate intermediates and final products. Statistical experimental design (e.g., factorial design) can minimize trial-and-error by systematically varying parameters like solvent polarity and temperature .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : Use H, C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and detect impurities. P NMR is critical for verifying the phosphate group .
- Mass spectrometry (HRMS) : Validate molecular weight and detect trace byproducts.
- HPLC with UV/RI detection : Quantify purity using reverse-phase columns and gradient elution. Pair with diode-array detection to identify co-eluting impurities .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum mechanical calculations : Predict electronic properties (e.g., charge distribution) to guide modifications in the pyrrolidine or oxane rings for enhanced target binding .
- Molecular dynamics simulations : Simulate ligand-receptor interactions to identify structural motifs critical for stability (e.g., hydrogen bonding with the phosphate group) .
- Machine learning : Train models on existing bioactivity data to prioritize derivatives with predicted higher efficacy. Use tools like COMSOL Multiphysics for multi-parameter optimization .
Advanced: What methodologies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity. Use statistical tools (ANOVA, regression) to identify confounding factors .
- Experimental replication : Standardize protocols (e.g., IC measurement conditions) and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Data feedback loops : Integrate contradictory results into computational models to refine hypotheses and design targeted follow-up experiments .
Basic: What are the critical parameters influencing this compound’s stability under various storage conditions?
Methodological Answer:
- Temperature and humidity : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Lyophilization may enhance stability for long-term storage .
- pH sensitivity : Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions.
- Light exposure : Use amber vials and UV-vis spectroscopy to monitor photodegradation, especially for the methylsulfanyl and chloro groups .
Advanced: How can AI-driven platforms predict this compound’s interactions with non-target proteins or enzymes?
Methodological Answer:
- Deep learning-based docking : Use AlphaFold2-predicted protein structures and tools like AutoDock Vina to screen off-target interactions. Prioritize proteins with conserved binding pockets .
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with mass spectrometry to experimentally validate AI predictions.
- Network pharmacology : Map compound-target interactions onto biological pathways to identify unintended effects (e.g., immune modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
